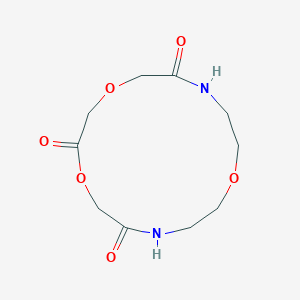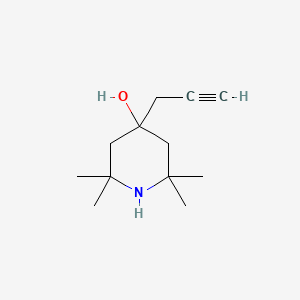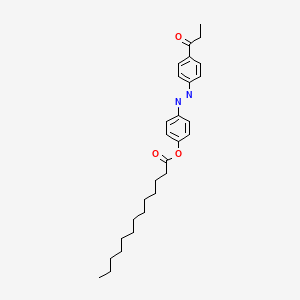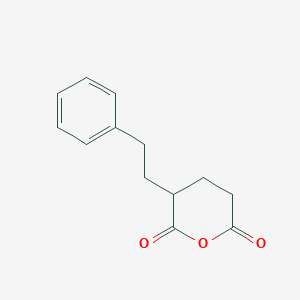
Bis(2,6-dichlorophenyl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,6-dichlorophenyl)ethane-1,2-dione is a chemical compound with the molecular formula C14H6Cl4O2 It is characterized by the presence of two 2,6-dichlorophenyl groups attached to an ethane-1,2-dione backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,6-dichlorophenyl)ethane-1,2-dione typically involves the reaction of 2,6-dichlorobenzoyl chloride with ethane-1,2-dione in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2,6-Dichlorobenzoyl chloride} + \text{Ethane-1,2-dione} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve additional purification steps to remove any impurities and ensure the quality of the final product.
化学反応の分析
Types of Reactions
Bis(2,6-dichlorophenyl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or hydrocarbons.
Substitution: The chlorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Bis(2,6-dichlorophenyl)ethane-1,2-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of bis(2,6-dichlorophenyl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A similar compound with diphenyl groups instead of dichlorophenyl groups.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Another related compound with dimethylphenyl groups.
Uniqueness
Bis(2,6-dichlorophenyl)ethane-1,2-dione is unique due to the presence of chlorine atoms in the phenyl rings, which can influence its chemical reactivity and biological activity. The dichlorophenyl groups can enhance the compound’s stability and provide unique properties compared to other similar compounds.
特性
CAS番号 |
75806-06-3 |
|---|---|
分子式 |
C14H6Cl4O2 |
分子量 |
348.0 g/mol |
IUPAC名 |
1,2-bis(2,6-dichlorophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14H6Cl4O2/c15-7-3-1-4-8(16)11(7)13(19)14(20)12-9(17)5-2-6-10(12)18/h1-6H |
InChIキー |
DWQQURSQUNGIGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)C(=O)C2=C(C=CC=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate](/img/structure/B14434094.png)
silane](/img/structure/B14434100.png)

![Spiro[2.4]hept-1-ene](/img/structure/B14434106.png)









